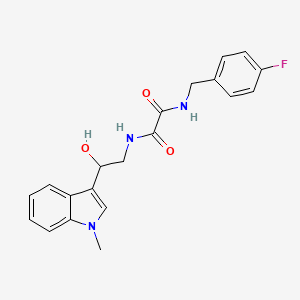

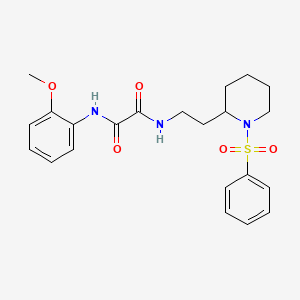

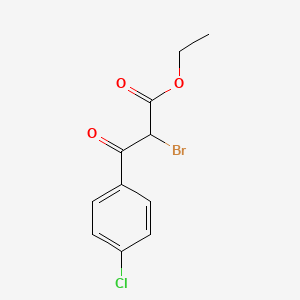

![molecular formula C20H14ClN7O2 B2997852 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005952-23-7](/img/structure/B2997852.png)

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as heterocyclic pyrimidine scaffolds . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .

Synthesis Analysis

The synthesis of similar compounds involves heating under reflux with appropriate amines dissolved in isopropanol . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined by their structure. For instance, all the potent compounds from a series of pyrimidine derivatives have a ClogP value less than 4 and a molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Applications De Recherche Scientifique

Cancer Treatment

This compound has shown potential in cancer treatment due to its ability to inhibit specific enzymes that stimulate the proliferation of malignant cells. It has been demonstrated to have good preclinical drug metabolism and pharmacokinetics (DMPK) properties, showing pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, as well as inhibition of tumor growth in a breast cancer xenograft model .

Antibacterial Activity

A series of novel 1,3-thiazolidine pyrimidine derivatives, which include the compound , have been developed and tested for their antibacterial activity against a variety of bacterial strains such as Escherichia coli, Staphylococcus aureus, and others .

Antileishmanial and Antimalarial Evaluation

The compound has been evaluated for its antileishmanial and antimalarial activities. A molecular simulation study justified its potent in vitro antipromastigote activity, characterized by a desirable fitting pattern in the active site with lower binding free energy .

CDK2 Inhibition for Cancer Treatment

CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells. The compound features a pyrazolo[3,4-d]pyrimidine scaffold that has been designed to inhibit CDK2 effectively .

Antitumor Applications

The compound’s pyrazolopyrimidine moiety is used in the design of many pharmaceutical compounds with various medicinal applications including antitumor activities .

Anti-Alzheimer’s Disease

The pyrazolopyrimidine nucleus is also involved in the design of compounds with anti-Alzheimer’s disease applications due to its diverse medicinal properties .

Anti-Inflammatory and Antioxidant Applications

Additionally, this nucleus has anti-inflammatory and antioxidant applications, expanding the potential therapeutic uses of compounds containing this moiety .

Anticancer Activity Against Various Cancer Cell Lines

New heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines, demonstrating the broad potential of this compound in cancer research .

Mécanisme D'action

Target of Action

The primary target of this compound is the Akt kinase , also known as Protein Kinase B (PKB) . Akt kinases play a crucial role in cellular signaling, promoting cell proliferation and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of Akt kinases . It binds to the ATP-binding site of the kinase, preventing the phosphorylation of Akt and downstream biomarkers . This inhibition disrupts the normal signaling within cells, leading to changes in cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-Akt-mTOR pathway . This pathway is involved in many cellular activities, including growth, differentiation, metabolism, adhesion, motility, and death . By inhibiting Akt, the compound disrupts this pathway, affecting these cellular activities .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .

Result of Action

The inhibition of Akt by the compound leads to a decrease in cell proliferation and an increase in cell death . In preclinical studies, it has shown the ability to inhibit tumor growth in a breast cancer xenograft model .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN7O2/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJSGOBNWEQHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

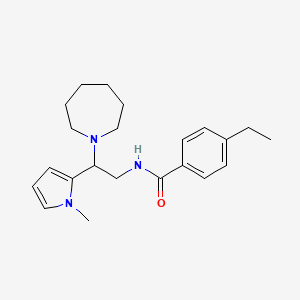

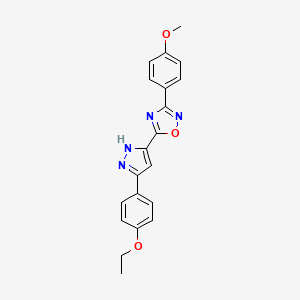

![Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2997770.png)

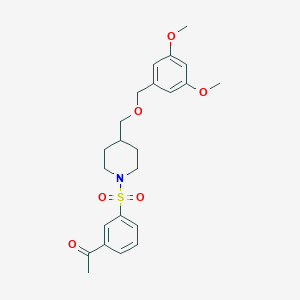

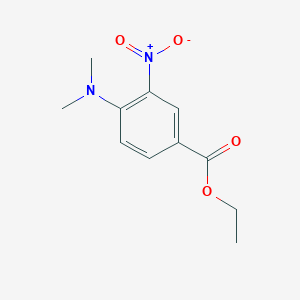

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2997771.png)

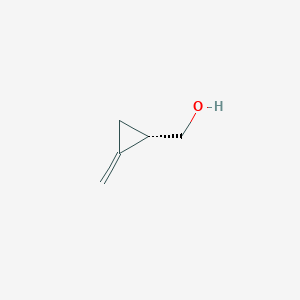

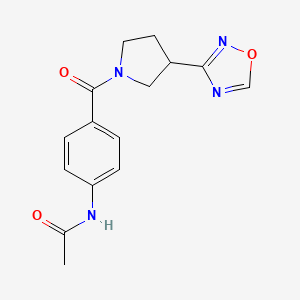

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997772.png)

![Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2997776.png)

![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)